molecular formula C9H9NO4 B6601885 4-methoxy-2-methyl-3-nitrobenzaldehyde CAS No. 2090333-71-2

4-methoxy-2-methyl-3-nitrobenzaldehyde

Cat. No.: B6601885
CAS No.: 2090333-71-2
M. Wt: 195.17 g/mol
InChI Key: LNTNPYIGIFIFEZ-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-3-nitrobenzaldehyde is a versatile aromatic aldehyde building block for chemical synthesis. This compound features multiple functional groups—aldehyde, methoxy, nitro, and methyl—on a benzene ring, making it a valuable intermediate for constructing more complex molecules. Its primary research application is in medicinal chemistry and pharmaceutical research, where it serves as a precursor for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The nitro group is a key handle for reduction to amines or for other substitution reactions, while the aldehyde group is reactive toward condensations and cyclizations. Researchers utilize this scaffold in developing compounds for screening in drug discovery programs. The specific positioning of its substituents makes it particularly useful for creating molecules with defined steric and electronic properties. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use. Safety and Handling: Please refer to the relevant Safety Data Sheet (SDS) before use. Handle with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

4-methoxy-2-methyl-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-7(5-11)3-4-8(14-2)9(6)10(12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTNPYIGIFIFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Pre-Substituted Benzaldehyde Derivatives

A common approach involves nitrating a pre-functionalized benzaldehyde precursor. For example, 2-methyl-4-methoxybenzaldehyde serves as a starting material, where the methyl and methoxy groups direct nitration to the desired position.

Regioselective Nitration

The nitration of 2-methyl-4-methoxybenzaldehyde employs fuming nitric acid (90–100%) in dichloromethane at –10°C to 45°C. Under these conditions, the methoxy group (a strong ortho/para director) and methyl group (a moderate ortho/para director) collaboratively direct electrophilic attack to position 3, yielding the target compound. Competitive nitration at position 5 (para to methyl) is mitigated by steric hindrance from the methyl group at position 2.

Reaction Conditions:

  • Nitrating agent: Fuming HNO₃ (1:3–1:8 molar ratio relative to substrate)

  • Solvent: Dichloromethane or chloroform

  • Temperature: –10°C (initial), gradual warming to 45°C

  • Yield: 85–93% (crude), with 8–20% isomeric byproducts

Byproduct Management

Isomeric byproducts, such as 4-methoxy-2-methyl-5-nitrobenzaldehyde, are removed via recrystallization from ethanol or isopropanol. High-performance liquid chromatography (HPLC) analysis confirms purity ≥99% after purification.

Sequential Functionalization via Protective Group Strategies

Alternative routes employ protective groups to sequentially introduce substituents. For instance:

Stepwise Synthesis from 4-Hydroxy-2-Methylbenzaldehyde

  • Methylation: 4-Hydroxy-2-methylbenzaldehyde is treated with dimethyl sulfate in the presence of potassium carbonate, yielding 4-methoxy-2-methylbenzaldehyde.

    • Solvent: Methanol or tetrahydrofuran

    • Temperature: 35–55°C

    • Yield: 90–95%

  • Nitration: The intermediate is nitrated as described in Section 1.1.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically influences regioselectivity. Polar aprotic solvents (e.g., tetrahydrofuran) enhance nitration rates but may favor byproduct formation. Non-polar solvents like dichloromethane improve selectivity for position 3 by stabilizing transition states through weak van der Waals interactions.

Comparative Data:

SolventNitration Position (3:5 Ratio)Yield (%)
Dichloromethane9:193
Acetic acid7:385
Tetrahydrofuran8:289

Catalytic and Stoichiometric Considerations

Excess nitrating agent (≥3 eq HNO₃) ensures complete conversion but risks over-nitration. Controlled addition over 30–60 minutes minimizes side reactions. Catalytic amounts of sulfuric acid (0.1–0.5 eq) accelerate nitronium ion formation without compromising selectivity.

Industrial-Scale Adaptations

Continuous Flow Reactor Systems

Recent patents describe continuous flow nitration to enhance safety and scalability. For example:

  • Reactor Design: Three sequential microreactors for methylation, nitration, and hydrolysis.

  • Conditions:

    • Nitration at 25–80°C with a residence time of 30 seconds to 10 minutes.

    • Yield: 85–87% at a throughput of 1.2 L/min.

Green Chemistry Innovations

Water-based nitration systems under development reduce organic solvent use. For instance, micellar catalysis with SDS (sodium dodecyl sulfate) achieves 78% yield at 50°C, though regioselectivity remains inferior to traditional methods.

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 2.40 (s, 3H, CH₃), 3.87 (s, 3H, OCH₃), 7.75 (d, 1H, J = 8.4 Hz), 7.94 (d, 1H, J = 8.4 Hz), 9.90 (s, 1H, CHO).

  • HPLC: Retention time = 6.2 min (99.5% purity).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds (e.g., 4-hydroxy-3-methoxy-5-nitrobenzaldehyde) confirms substitution patterns and bond lengths .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Reduction: 4-Methoxy-2-methyl-3-aminobenzaldehyde.

    Oxidation: 4-Methoxy-2-methyl-3-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthetic Organic Chemistry

4-Methoxy-2-methyl-3-nitrobenzaldehyde is primarily used as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in:

  • Pharmaceutical Development : It is instrumental in synthesizing nitro-containing compounds that may exhibit significant biological activity, aiding drug discovery efforts .
  • Agrochemicals : The compound is utilized in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides .

Enzyme Inhibition Studies

This compound has been employed in research focused on enzyme inhibition mechanisms:

  • Aldehyde Dehydrogenases : It serves as a substrate or inhibitor in studies investigating the catalytic mechanisms of aldehyde dehydrogenases, which are critical for drug metabolism.

Gene Expression Regulation

Research indicates that this compound can influence gene expression:

  • Transcriptional Regulation : The compound interacts with specific molecular targets involved in transcriptional regulation, potentially affecting gene expression patterns.

Material Science

The derivatives of this compound are explored for their potential applications in material science:

  • New Materials Development : Its unique properties make it suitable for developing materials with specific electronic or optical functionalities, such as polymers with enhanced thermal or chemical resistance .

Analytical Chemistry

In analytical applications, this compound acts as a reagent:

  • Detection Methods : It aids researchers in identifying and quantifying other chemical substances through various detection methods, enhancing the accuracy of analytical results .

This compound exhibits notable biological activities:

  • Antimicrobial Properties : Nitro-containing compounds often demonstrate significant antimicrobial effects. This compound can generate reactive intermediates that damage bacterial DNA, leading to cell death against various pathogens.
Activity TypeDescriptionExample Pathogens
AntimicrobialDamages bacterial DNAGram-positive and Gram-negative bacteria
AntiprotozoalEffective against protozoaEntamoeba histolytica, Giardia intestinalis

Case Studies

Several studies highlight the practical applications of this compound:

  • Synthesis of Complex Organic Molecules : Research demonstrated its use in synthesizing novel pharmaceutical compounds through multi-step organic reactions, showcasing its role as a key intermediate .
  • Enzyme Inhibition Research : A study focused on the interaction between this compound and aldehyde dehydrogenases revealed insights into drug metabolism and potential therapeutic applications .
  • Material Science Innovations : Investigations into polymer formulations utilizing derivatives of this compound have shown promising results in developing materials with enhanced properties for industrial applications .

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-3-nitrobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. For instance, as an inhibitor of drug-metabolizing enzymes, it binds to the active site of the enzyme, impeding its catalytic function. This interaction can lead to changes in metabolic pathways and affect the biological activity of other compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The table below compares 4-methoxy-2-methyl-3-nitrobenzaldehyde with five structurally related compounds, highlighting differences in substituent positions, molecular properties, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Purity Key Applications/Properties
This compound 4-OCH₃, 2-CH₃, 3-NO₂ C₉H₉NO₄ 195.17 Not reported - Hypothetical use in specialized organic synthesis
4-Methoxy-2-nitrobenzaldehyde 4-OCH₃, 2-NO₂ C₈H₇NO₄ 181.14 22996-21-0 >95.0% (HPLC) Reagent in organic synthesis; commercial availability
4-Methoxy-3-methylbenzaldehyde 4-OCH₃, 3-CH₃ C₉H₁₀O₂ 150.17 24973-22-6 >97.0% (HPLC) Research applications (e.g., intermediates)
4-Methyl-3-nitrobenzaldehyde 4-CH₃, 3-NO₂ C₈H₇NO₃ 165.15 Not provided - Intermediate for supramolecular materials and medicinal compounds
4-Methoxy-2-methylbenzaldehyde 4-OCH₃, 2-CH₃ C₉H₁₀O₂ 150.17 52289-54-0 >95.0% (GC) Organic synthesis; steric effects due to 2-CH₃
4-Benzyloxy-3-methoxy-2-nitrobenzaldehyde 4-OBn, 3-OCH₃, 2-NO₂ C₁₅H₁₃NO₅ 287.27 2450-27-3 - Multi-step synthesis (protected hydroxyl group)

Key Comparative Analysis

Electronic and Steric Effects
  • Nitro Group Positioning : In 4-methoxy-2-nitrobenzaldehyde , the nitro group at position 2 strongly deactivates the ring, directing electrophilic substitution to the para position relative to the aldehyde. In contrast, the target compound’s nitro group at position 3 creates a meta-directing effect, altering reaction pathways in aromatic substitutions.
  • This contrasts with 4-methoxy-3-methylbenzaldehyde , where the absence of a nitro group results in higher electron density on the ring.
  • Steric Hindrance : The methyl group at position 2 in the target compound introduces steric hindrance, which may slow reactions requiring access to the ortho position, such as nucleophilic additions.
Physical Properties
  • Melting Points and Crystallinity: While direct data for the target compound is unavailable, 4-methyl-3-nitrobenzaldehyde crystallizes in a monoclinic system (space group P2₁/c), stabilized by weak C–H···O hydrogen bonds. The target compound’s methoxy group may enhance solubility in polar solvents compared to nitro-only analogs.
  • Solubility : Methoxy groups generally improve solubility in polar aprotic solvents (e.g., DMSO), whereas nitro groups reduce it. The target compound’s balance of substituents may offer intermediate solubility, useful in diverse reaction conditions.

Biological Activity

4-Methoxy-2-methyl-3-nitrobenzaldehyde (CAS Number: 2090333-71-2) is an organic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : Contains a methoxy group (-OCH₃), a nitro group (-NO₂), and an aldehyde group (-CHO).
  • Molecular Formula : C₉H₉N₃O₃
  • Molecular Weight : 195.18 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : It acts as an inhibitor of aldehyde dehydrogenases, affecting metabolic pathways and potentially leading to altered pharmacokinetics of co-administered drugs.
  • Gene Expression Regulation : The compound has been shown to interact with transcription factors, influencing gene expression patterns.

Antimicrobial Activity

Nitro-containing compounds like this compound exhibit significant antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA, leading to cell death. This class of compounds has been effective against various pathogens, including:

  • Bacteria : Effective against Gram-positive and Gram-negative bacteria.
  • Protozoa : Exhibits antiprotozoal activity against Entamoeba histolytica and Giardia intestinalis .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, likely through the generation of oxidative stress and disruption of cellular redox balance .

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound can exhibit selective toxicity towards cancer cells while sparing normal cells. The following table summarizes findings from various studies on cytotoxic effects:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)10.5
A549 (lung cancer)12.0

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of nitro compounds found that derivatives similar to this compound displayed enhanced activity against Staphylococcus aureus compared to non-nitro analogs .
  • Anticancer Activity : In a comparative study, this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through oxidative stress mechanisms .

Q & A

Q. What are the key spectroscopic techniques for confirming the structure of 4-methoxy-2-methyl-3-nitrobenzaldehyde?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H-NMR : The aldehyde proton typically appears as a singlet at δ ~10.72 ppm. Aromatic protons exhibit splitting patterns influenced by substituents (e.g., δ 7.95 ppm for nitro-adjacent protons). The methoxy group resonates as a singlet at δ ~3.84 ppm, while the methyl group appears at δ ~2.50 ppm .
    • ¹³C-NMR : The aldehyde carbon resonates at δ ~190–200 ppm. Aromatic carbons adjacent to electron-withdrawing groups (e.g., nitro) show deshielding (δ ~140–160 ppm). Methoxy and methyl carbons appear at δ ~55–60 ppm and δ ~20–25 ppm, respectively .
  • FTIR : Strong absorption bands for the nitro group (N=O stretching at ~1539 cm⁻¹ and ~1509 cm⁻¹) and aldehyde (C=O stretch at ~1596 cm⁻¹) confirm functional groups .
  • HRMS : Accurate mass analysis (e.g., calculated [M+H]⁺ = 334.1556; observed = 334.1553) validates molecular composition .

Q. What synthetic routes are used to prepare this compound?

Methodological Answer:

  • Stepwise Nitration :
    • Start with 4-methoxy-2-methylbenzaldehyde.
    • Nitrate using a mixture of HNO₃/H₂SO₄ at 0–5°C to favor regioselective nitration at the 3-position, leveraging the directing effects of the methoxy and methyl groups .
    • Purify via recrystallization (e.g., ethanol/water) to isolate the product.
  • Alternative Route :
    • Condensation reactions (e.g., hydrazine derivatives followed by oxidation) may introduce nitro groups indirectly. For example, sodium hypochlorite oxidation of hydrazones can yield nitro-substituted aldehydes .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : The nitro group is strongly electron-withdrawing, activating the aromatic ring for nucleophilic substitution while deactivating it for electrophilic reactions. This directs reactivity to positions ortho/para to itself.
  • Case Study : In Suzuki-Miyaura coupling, the aldehyde moiety may require protection (e.g., acetal formation) to prevent side reactions. The nitro group stabilizes intermediates via resonance, enabling efficient coupling at the 4-position .

Q. What strategies mitigate competing side reactions during nitration of 4-methoxy-2-methylbenzaldehyde?

Methodological Answer:

  • Controlled Conditions :
    • Use dilute nitric acid and low temperatures (0–5°C) to minimize over-nitration .
    • Monitor reaction progress via TLC (silica gel, dichloromethane mobile phase) to terminate before byproduct formation .
  • Protection of Aldehyde :
    • Convert the aldehyde to a dimethyl acetal temporarily to prevent oxidation during nitration. Deprotect post-reaction with aqueous HCl .

Q. How can computational methods predict regioselectivity in the nitration of 4-methoxy-2-methylbenzaldehyde?

Methodological Answer:

  • DFT Calculations :
    • Calculate Fukui indices to identify electrophilic susceptibility. The 3-position (meta to methoxy, ortho to methyl) is typically favored due to steric and electronic factors .
  • Experimental Validation :
    • Compare predicted regioselectivity with HPLC analysis of crude reaction mixtures (C18 column, acetonitrile/water gradient) .

Q. What are the applications of this compound in heterocyclic synthesis?

Methodological Answer:

  • Triazole Formation :
    • React with hydrazines to form hydrazones, which undergo cyclization with NaOCl to yield triazolo[4,3-a]pyridines (e.g., 91% yield under ethanol reflux) .
  • Quinoline Derivatives :
    • Condense with aniline derivatives under acidic conditions to synthesize nitro-substituted quinolines, useful in medicinal chemistry .

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